A Technical Guide to 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one: Structure, Properties, and Research Perspectives
A Technical Guide to 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one: Structure, Properties, and Research Perspectives
A Technical Guide to 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one: Structure, Properties, and Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one, a heterocyclic compound belonging to the pyrrolo[1,2-a][1][2]diazepine class. While specific experimental data for this particular bromo-derivative is limited in current scientific literature, this document synthesizes information from closely related analogs and the broader class of pyrrolodiazepines to offer insights into its chemical structure, predicted properties, potential synthetic routes, and prospective biological activities. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential and chemical landscape of this and similar molecules.
Introduction: The Pyrrolo[1,2-a][1][2]diazepine Scaffold
The pyrrolo[1][2]diazepine ring system is a "privileged structure" in medicinal chemistry, known for its diverse range of biological activities.[1][3] This tricyclic scaffold, consisting of a pyrrole ring fused to a diazepine ring, has been the subject of considerable research, particularly its benzodiazepine derivatives.[3] The broader class of pyrrolo[1][2]benzodiazepines is known to exhibit a wide spectrum of biological effects, including antinociceptive, anti-inflammatory, analgesic, fungicidal, sedative, anticonvulsant, myorelaxant, and psychotropic activities.[1]
The subject of this guide, 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one, represents a specific, non-benzannulated member of this family. The introduction of a bromine atom at the 8-position is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Chemical Structure and Physicochemical Properties
The core structure of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one is a fused bicyclic system. The systematic numbering of the pyrrolo[1,2-a][1][2]diazepine ring is crucial for understanding its chemistry.
Table 1: Physicochemical Properties of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one
| Property | Value | Source |
| CAS Number | 1379343-79-9 | Vendor Data |
| Molecular Formula | C₈H₉BrN₂O | Vendor Data |
| Molecular Weight | 229.07 g/mol | Vendor Data |
| Predicted LogP | 0.8 - 1.5 | (Calculated) |
| Predicted Solubility | Moderately soluble in organic solvents (e.g., DMSO, DMF, Methanol) | (Inferred) |
| Predicted pKa | (Not available) |
Synthesis and Methodologies
While a specific, published synthetic route for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one has not been identified, a plausible approach can be conceptualized based on established methods for constructing the pyrrolo[1,2-a][1][2]diazepine core. A promising strategy involves a multi-step sequence starting from readily available precursors.
A general and adaptable one-pot method for the synthesis of isomeric pyrrolo[1,2-x][1][2]diazepinones has been developed, which relies on the condensation of N-Boc protected amino acids with biomass-derived furans containing aminoalkyl groups, followed by deprotection, furan ring opening, and a Paal-Knorr cyclization.[4] Another efficient procedure for creating the pyrrolo[1,2-a][1][2]benzodiazepine skeleton involves the acid-catalyzed furan ring opening of N-(furfuryl)-2-nitrobenzamides, followed by reduction and cyclization.[3]
Proposed Synthetic Workflow:
A hypothetical synthetic pathway could commence with the bromination of a suitable pyrrole precursor, followed by a series of reactions to build the diazepine ring.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical):
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Reductive Amination: To a solution of 4-bromopyrrole-2-carbaldehyde in methanol, add aminoacetaldehyde dimethyl acetal and sodium cyanoborohydride. Stir at room temperature until the reaction is complete (monitored by TLC).
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Purification: Quench the reaction with water and extract with an organic solvent. Purify the crude product by column chromatography to yield Intermediate 1.
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Cyclization: Treat Intermediate 1 with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent and heat to reflux.
-
Purification: After completion, neutralize the reaction and purify the resulting Intermediate 2.
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Oxidation: Dissolve Intermediate 2 in a solvent like dichloromethane and add an oxidizing agent such as manganese dioxide. Stir at room temperature.
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Final Purification: Filter the reaction mixture and purify the crude product by chromatography to obtain the final compound.
Spectroscopic and Analytical Characterization
The structural elucidation of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Signals corresponding to the pyrrole ring protons, and the aliphatic protons of the diazepine ring. The bromine substitution will influence the chemical shifts of the pyrrole protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the sp² carbons of the pyrrole ring (one directly attached to bromine), and the sp³ carbons of the diazepine ring. |
| Mass Spec (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine. Fragmentation patterns would likely involve the loss of CO and subsequent cleavages of the diazepine ring.[5] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the amide, and characteristic bands for N-H and C-H stretches. |
The mass spectrometric fragmentation of related pyrrolo[1,2-a][1][2]benzodiazepinones has been studied, revealing that the position of the carbonyl group significantly influences the fragmentation pathways.[5] This suggests that high-resolution mass spectrometry and tandem MS/MS experiments would be invaluable for the definitive characterization of this compound and its isomers.[5]
Potential Biological Activity and Therapeutic Applications
Given the wide range of biological activities associated with the pyrrolo[1][2]diazepine scaffold, 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one is a compelling candidate for biological screening.
Potential Areas of Investigation:
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Anticancer Activity: Several pyrrolo[1][2]benzodiazepine derivatives have shown potent antitumor properties.[2][6] The brominated analog could be evaluated for its cytotoxic effects against various cancer cell lines.
-
Central Nervous System (CNS) Activity: The known sedative, anticonvulsant, and anxiolytic effects of related compounds suggest that this molecule could be a candidate for neurological drug discovery.[1]
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Antimicrobial and Antifungal Activity: The fungicidal properties of some pyrrolo[1,2-a][1][2]benzodiazepines warrant investigation into the antibacterial and antifungal potential of this bromo-derivative.[1]
Caption: Workflow for investigating biological activity.
Conclusion and Future Directions
8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one is a sparsely characterized compound with significant potential for further research. Based on the established biological profile of the pyrrolo[1,2-a][1][2]diazepine scaffold, this molecule represents a valuable target for synthesis and biological evaluation. Future research should focus on developing a robust and scalable synthetic route to enable thorough investigation of its physicochemical properties and a comprehensive assessment of its therapeutic potential across various disease models. The insights gained from such studies will not only elucidate the specific contributions of the bromine substituent but also contribute to the broader understanding of the structure-activity relationships within this important class of heterocyclic compounds.
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Uchuskin, M. G., et al. (2017). A New Strategy for Pyrrolo[1,2- a ][1][2]diazepine Structure Formation. The Journal of Organic Chemistry, 82(17), 9134-9144. [Link]
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Ceraulo, L., et al. (1996). Characterization and differentiation of heterocyclic isomers. Part 2. Mass spectrometry and molecular orbital calculations on pyrrolo[1,2-a][1][2]benzodiazepin-4-one, -6-one, and -4,6-dione. Journal of the American Society for Mass Spectrometry, 7(7), 653-663. [Link]
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Lisowski, V., et al. (2002). Synthesis of new aromatic pyrrolo[2,1-c][1][2]benzodiazepines and pyrrolo[1,2-a]thieno[3,2-e][1][2]diazepines as anti-tumoral agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(6), 403-407. [Link]
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